molecular formula C6H8N2O B1296289 4-Amino-2-methoxypyridine CAS No. 20265-39-8

4-Amino-2-methoxypyridine

Cat. No.: B1296289
CAS No.: 20265-39-8
M. Wt: 124.14 g/mol
InChI Key: SVEQHRSELNPKJJ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxypyridine is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position. This compound is known for its off-white solid appearance and has a melting point of approximately 87-88°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with ammonia or an amine source under specific conditions. One common method includes the use of 2-methoxypyridine and ammonia in the presence of a catalyst to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Amino-2-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxypyridine involves its interaction with specific molecular targets. For instance, it acts as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a role in various physiological and pathological processes. The compound binds to the active site of iNOS, preventing the synthesis of nitric oxide, a key signaling molecule .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and amino group at the 4-position make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQHRSELNPKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942385
Record name 2-Methoxypyridin-4-amine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-39-8
Record name 2-Methoxypyridin-4-amine
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Record name 20265-39-8
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Record name 2-Methoxypyridin-4-amine
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Record name 4-Amino-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

Na (0.7 g, 30 mmol) was added to methanol (10 mL) at room temperature. Once all Na had dissolved, 2-chloro-4-aminopyridine (0.5 g, 3.9 mmol) was added. The solution was heated to reflux for 16 hours. After the reaction solution cooled to room, it was partitioned between ethyl acetate and water. The aqueous layer was extracted twice with additional ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated under vacuum to give the title product. MS (DCI) m/e 125 (M+H)+.
[Compound]
Name
Na
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 6.3 g of 2-methoxy-4-nitropyridine N-oxide and 12.6 g of iron powder in 150 ml of acetic acid is heated for 1 hour at 100° C. After cooling, sodium hydroxide is added, the mixture is then filtered and the material on the filter is washed with water. The aqueous phase is extracted with ethyl ether. After drying and concentration, 3.6 g of an oil are recovered which crystallizes to a white solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12.6 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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